REACTION_CXSMILES
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[O:1]1[CH2:5][C:4](=O)[C:3]2[CH:7]=[CH:8][C:9]3[C:14]([C:2]1=2)=[CH:13][CH:12]=[CH:11][CH:10]=3.[C:15]([CH:18]=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)([OH:17])=[O:16].[C:38]1(C)C=CC=C[CH:39]=1>>[CH2:38]([O:17][C:15](=[O:16])[CH2:18][C:4]1[C:3]2[CH:7]=[CH:8][C:9]3[C:14](=[CH:13][CH:12]=[CH:11][CH:10]=3)[C:2]=2[O:1][CH:5]=1)[CH3:39]
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Name
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|
Quantity
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1.85 g
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Type
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reactant
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Smiles
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O1C2=C(C(C1)=O)C=CC1=CC=CC=C12
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Name
|
|
Quantity
|
5.22 g
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Type
|
reactant
|
Smiles
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C(=O)(O)C=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
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100 mL
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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At the end, reaction mixture
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Type
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CONCENTRATION
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Details
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was concentrated
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Type
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WASH
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Details
|
The column was eluted with hexane (500 ml) and later with 25% ethyl acetate
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Name
|
|
Type
|
product
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Smiles
|
C(C)OC(CC=1C2=C(OC1)C1=CC=CC=C1C=C2)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |